molecular formula C14H19ClN2O2S2 B4416507 4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride

4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride

Cat. No.: B4416507
M. Wt: 346.9 g/mol
InChI Key: ZWTLKNXKPDLSJI-UHFFFAOYSA-N
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Description

4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride is a complex organic compound that features a sulfonamide group, a thienyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride typically involves multiple steps, including the formation of the thienyl group, the attachment of the aminoethyl group, and the final sulfonamide formation. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its sulfonamide moiety, which is known for antibacterial properties.

    Biological Research: It can be used as a probe to study enzyme interactions and protein binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{[(2-thienyl)methyl]amino}ethyl)benzenesulfonamide hydrochloride
  • 4-(2-{[(3-methyl-2-furyl)methyl]amino}ethyl)benzenesulfonamide hydrochloride

Uniqueness

4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride is unique due to the presence of the 3-methyl-2-thienyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

4-[2-[(3-methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2.ClH/c1-11-7-9-19-14(11)10-16-8-6-12-2-4-13(5-3-12)20(15,17)18;/h2-5,7,9,16H,6,8,10H2,1H3,(H2,15,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTLKNXKPDLSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride
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4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride

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